molecular formula C10HBrCl3FN2 B2859143 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile CAS No. 2022976-02-7

7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile

Cat. No. B2859143
CAS RN: 2022976-02-7
M. Wt: 354.38
InChI Key: CSKDUEJNNJZLBL-UHFFFAOYSA-N
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Description

“7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile” is a chemical compound with the CAS Number: 2022976-02-7 . It has a molecular weight of 354.39 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

The InChI Code for this compound is 1S/C10HBrCl3FN2/c11-6-5(12)1-3-7(13)4(2-16)10(14)17-9(3)8(6)15/h1H . This code is a standard way of representing the compound’s molecular structure.

Scientific Research Applications

Synthesis of Novel Compounds

  • A series of novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives were synthesized, demonstrating significant antitumor activities against various human tumor cell lines, highlighting the importance of such compounds in cancer research (El-Agrody et al., 2012).

Fluorescence Applications

  • The synthesis of highly fluorescent and stable 6,7-dimethoxy-2-oxoquinoline-4-carbonitriles shows the utility of these compounds in creating fluorescence standards for biological and chemical research, providing tools for sensitive detection and imaging techniques (Ahvale et al., 2008).

Antitumor Activity

  • The development of fluoromethyl-containing analogs of antitumor alkaloid luotonin A, retaining antitumor activity, including apoptosis of cultured tumor cells and inhibiting DNA-topoisomerase I, indicates the therapeutic potential of these compounds (Golubev et al., 2010).

Cross-Coupling Reactions

  • Palladium-phosphinous acid complexes facilitated cross-coupling reactions of aryl halides and phenyltrimethoxysilane, leading to the preparation of biaryls from aryl and hetaryl chlorides and bromides, showing the compound's relevance in advanced organic synthesis methodologies (Wolf et al., 2003).

Kinase Inhibition

  • The synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and the epidermal growth factor receptor kinase (EGFR) demonstrate the compound's potential in the development of new therapeutic agents targeting cancer and other diseases (Rode et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects will depend on the compound’s targets, mode of action, and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name

7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HBrCl3FN2/c11-6-5(12)1-3-7(13)4(2-16)10(14)17-9(3)8(6)15/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKDUEJNNJZLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)F)N=C(C(=C2Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HBrCl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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